molecular formula C26H21ClN2O3 B2978625 2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 895645-89-3

2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2978625
CAS RN: 895645-89-3
M. Wt: 444.92
InChI Key: LYGPBXWHLZWRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CEBOQ and has been extensively studied for its potential applications in various research fields.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Cyclic Amidines Synthesis

N-Allyl-N′-arylacetamidines, closely related in structure to the compound of interest, have been synthesized into various cyclic compounds such as imidazolines, dihydroquinazolines, and dihydrobenzodiazepines. These synthetic pathways provide valuable insights into the chemical properties and potential applications of such derivatives (Partridge & Smith, 1973).

Antimicrobial Agents

A study on the synthesis and characterization of new quinazolines has shown potential antimicrobial applications. These compounds were screened for antibacterial and antifungal activities, indicating the broad utility of quinazolinone derivatives in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Therapeutic Research

Antiviral Research

Novel anilidoquinoline derivatives, structurally similar to the compound , have shown significant antiviral and antiapoptotic effects in vitro. This indicates the potential of such compounds in the treatment of viral infections, such as Japanese encephalitis (Ghosh et al., 2008).

Anticancer Research

The synthesis of quinazoline derivatives with N,N-diethyl(aminoethyl)amino moiety has led to compounds with inhibitory effects against tumor cells. These findings highlight the role of quinazolinone derivatives in developing new anticancer drugs, emphasizing the compound's relevance in therapeutic research (Zhang et al., 2019).

Chemical Metabolism and Toxicology Studies

Metabolism Studies

The metabolism of chloroacetamide herbicides and related compounds has been explored in human and rat liver microsomes. Although not directly related, understanding the metabolic pathways of similar compounds can provide insights into the safety and environmental impact of quinazolinone derivatives (Coleman et al., 2000).

properties

IUPAC Name

2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O3/c1-2-17-8-10-18(11-9-17)25(31)22-15-29(16-24(30)28-20-6-4-3-5-7-20)23-13-12-19(27)14-21(23)26(22)32/h3-15H,2,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGPBXWHLZWRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

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